1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
Description
1-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a synthetic thiourea derivative characterized by a hybrid structure combining a quinolinone core and a trifluoromethylphenyl group. The quinolinone moiety (7,8-dimethyl-2-oxo-1H-quinolin-3-yl) provides a rigid, planar aromatic system, while the 4-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing properties and lipophilicity. Thiourea derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the juxtaposition of the quinolinone scaffold with the trifluoromethylphenyl-thiourea group, which may enhance binding affinity to biological targets through hydrophobic and hydrogen-bonding interactions .
Properties
CAS No. |
887898-02-4 |
|---|---|
Molecular Formula |
C21H20F3N3OS |
Molecular Weight |
419.47 |
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChI Key |
SNJWQAZDXFRZOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethyl Groups: The 7,8-dimethyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Ethyl Linker: The ethyl linker can be added via a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethyl halide.
Formation of the Thiourea Moiety: The final step involves the reaction of the ethyl-linked quinoline derivative with 4-(trifluoromethyl)phenyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline can be reduced to form hydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 18
- N : 2
- O : 2
- S : 1
Anticancer Activity
Research indicates that derivatives of thiourea, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. In a study involving human colon (SW480, SW620) and prostate (PC3) cancer cells, compounds similar to 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea demonstrated IC50 values less than 10 µM, indicating significant growth inhibition compared to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The quinoline scaffold is known for its antimicrobial activity. This compound has been studied for its potential to combat various bacterial and fungal infections. The presence of the trifluoromethyl group enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains .
Chemical Biology Applications
The compound can serve as a probe in chemical biology to study molecular interactions within biological systems. Its ability to intercalate with DNA suggests potential applications in understanding drug-DNA interactions and the development of new therapeutic agents targeting genetic material .
Table 1: Summary of Research Findings on Anticancer Activity
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SW480, SW620 | <10 | Apoptosis induction, enzyme inhibition | |
| PC3 | 6.9 - 13.7 | Inhibition of growth factor receptors | |
| K562 | - | Induction of necrosis |
Notable Research Highlights
- A study demonstrated that the compound reduced SW480 cell viability by up to 93%, showcasing its potential as a lead candidate for further development in cancer therapeutics .
- Another investigation highlighted its antimicrobial properties, suggesting applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the thiourea moiety can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives share a common functional group (-NH-CS-NH-) but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related compounds from published studies:
Structural Analogues with Trifluoromethylphenyl Groups
- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Substituents: Trifluoromethylphenyl-ureido-thiazole-piperazine-ethyl acetate. Key Data: Yield = 93.4%; ESI-MS m/z = 548.2 [M+H]+ . Comparison: Unlike the target compound, 10d incorporates a thiazole-piperazine-ethyl acetate chain, enhancing solubility but reducing rigidity. The trifluoromethylphenyl group in both compounds likely contributes to similar electronic profiles, but the target’s quinolinone core may confer stronger π-π stacking interactions.
1-(3,5-bis(trifluoromethyl)phenyl)-3-(((1R,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)bicyclo[2.2.1]heptan-1-yl)methyl)thiourea (59)
- Substituents : Bis(trifluoromethyl)phenyl and camphor-derived diamine.
- Key Data : Melting point = 53–57°C; characterized by NMR and HRMS .
- Comparison : The bis(trifluoromethyl)phenyl group in 59 increases steric bulk and electron-withdrawing effects compared to the target’s single trifluoromethyl group. The camphor-derived diamine in 59 introduces chirality, a feature absent in the target compound.
Analogues with Heterocyclic Cores
- 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea (5) Substituents: Trifluoromethylphenyl-thiourea linked to a triazole-methylphenyl group. Key Data: Exhibited potent antifungal activity against Phomopsis species due to the triazole-thiourea synergy . Comparison: The triazole group in 5 enhances hydrogen-bonding capacity, whereas the target’s quinolinone core offers greater aromatic surface area for target binding. Both compounds leverage the trifluoromethyl group for lipophilicity and metabolic stability.
Key Structural and Functional Insights
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogues (e.g., 10d, 59) enhances electrophilicity and resistance to oxidative metabolism, a common strategy in drug design .
- Rigidity vs.
- Hydrogen-Bonding Capacity: Thiourea’s -NH groups enable hydrogen bonding, but substituents modulate this. For example, the triazole in Compound 5 adds extra H-bond acceptors, while the quinolinone’s carbonyl group in the target compound may compete for H-bond interactions .
Biological Activity
The compound 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their broad spectrum of pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article delves into the biological activity of this specific compound, supported by relevant data and findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. The compound in focus has been evaluated against various bacterial strains. For instance, studies have demonstrated that thiourea derivatives exhibit binding affinity to bacterial enzymes, leading to inhibition of bacterial growth.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Dimeric halogeno derivatives | 2 | Methicillin-resistant Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values suggest that the compound may have potent antibacterial effects comparable to established antibiotics .
Anticancer Activity
The anticancer potential of thiourea derivatives is well-documented. The compound has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| SW480 | TBD | Moderate |
| PC3 | TBD | Moderate |
Research indicates that thiourea compounds can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress in biological systems. The compound has demonstrated strong antioxidant activity in preliminary assays.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | TBD |
| ABTS Radical Scavenging | TBD |
The antioxidant activity is attributed to the presence of functional groups capable of donating electrons and neutralizing free radicals .
The mechanisms underlying the biological activities of thiourea derivatives often involve interactions with key enzymes and cellular pathways:
- Enzyme Inhibition : Thiourea compounds can inhibit bacterial enzymes such as enoyl ACP reductase (FabI), disrupting essential metabolic processes.
- Cell Signaling Modulation : In cancer cells, these compounds may interfere with signaling pathways that promote cell proliferation and survival.
- Oxidative Stress Reduction : By scavenging free radicals, thiourea derivatives help in reducing oxidative damage to cells.
Case Studies
Several case studies highlight the efficacy of thiourea derivatives:
- A study demonstrated that a related thiourea compound exhibited an MIC of 135 µg/mL against E. coli, indicating strong antibacterial properties .
- Another case reported that certain thiourea derivatives showed IC50 values as low as 1.5 µM against human leukemia cell lines, showcasing their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for this thiourea-quinoline hybrid compound, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Quinoline Core Preparation : Start with 7,8-dimethyl-2-oxo-1H-quinoline, functionalized at the 3-position via alkylation or nucleophilic substitution.
Ethyl Linker Introduction : React with 1,2-dibromoethane or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
Thiourea Formation : Couple the intermediate with 4-(trifluoromethyl)phenyl isothiocyanate in anhydrous acetone or THF under reflux (60–80°C, 4–6 hours).
Critical Parameters :
- Catalyst choice (e.g., triethylamine for deprotonation).
- Solvent purity (anhydrous conditions prevent hydrolysis).
- Reaction time and temperature (overheating degrades the thiourea moiety).
Yield Optimization : Scale-up requires solvent recycling (e.g., acetone recovery) and gradient chromatography for purification .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinoline protons at δ 7.5–8.5 ppm, thiourea NH at δ 9.2–10.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ expected for C₂₁H₁₉F₃N₃OS: 434.12).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient).
- X-ray Crystallography : Resolves conformational flexibility (e.g., planarity of the quinoline ring and thiourea torsion angles) .
Q. What is known about the compound’s solubility and stability under varying pH/temperature conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for thiourea derivatives?
Methodological Answer:
- Controlled Replication : Reproduce assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) and identical cell lines.
- Batch Analysis : Compare activity across synthesized batches (HPLC purity >98% vs. 95%).
- Structural Analog Testing : Evaluate analogues (e.g., replacing CF₃ with Cl) to isolate substituent effects .
Example Conflict : Discrepancies in IC₅₀ values may arise from varying assay conditions (e.g., serum content in cell media).
Q. What computational strategies are recommended for studying structure-activity relationships (SAR) with this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., influenza neuraminidase, binding energy < -8 kcal/mol).
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors.
- MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, GROMACS) .
Case Study : Fluorinated thioureas show enhanced binding to hydrophobic enzyme pockets due to CF₃ groups .
Q. How can in vivo pharmacokinetic studies be optimized for this hydrophobic compound?
Methodological Answer:
- Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance bioavailability.
- Dosing Regimen : Intraperitoneal administration (5 mg/kg in DMSO/saline) with LC-MS/MS plasma monitoring.
- Metabolite Identification : Liver microsome assays (CYP450 isoforms) to detect sulfoxide derivatives .
Q. What environmental impact studies are needed for this compound, given its trifluoromethyl group?
Methodological Answer:
Q. How can researchers validate hypothesized mechanisms of action (e.g., kinase inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
